

2-Methyl-1,3-dioxolane-2-ethanol CAS number 5754-32-5

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-1,3-dioxolane-2-ethanol

Cat. No.: B1585420

[Get Quote](#)

An In-Depth Technical Guide to **2-Methyl-1,3-dioxolane-2-ethanol** (CAS: 5754-32-5)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **2-Methyl-1,3-dioxolane-2-ethanol**, a bifunctional molecule of significant utility in modern organic synthesis. Targeted at researchers, chemists, and professionals in drug development, this guide moves beyond a simple recitation of facts to explore the causality behind its synthesis, the strategic advantages of its application, and the practicalities of its handling and characterization.

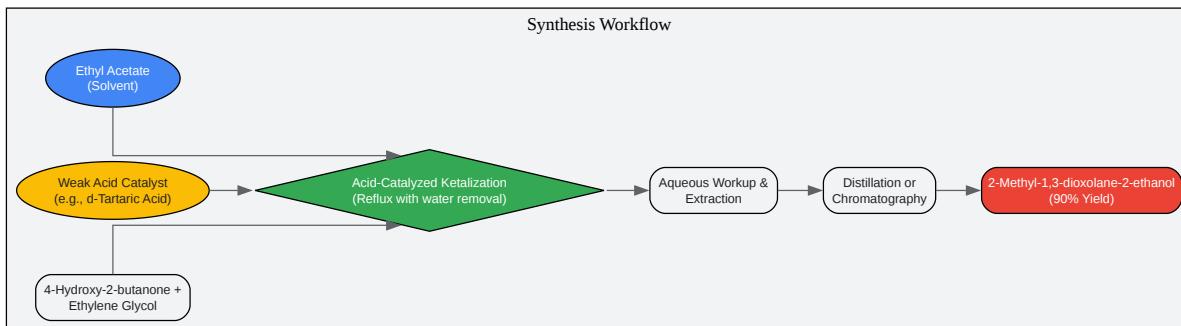
Strategic Overview: A Bifunctional Linchpin in Synthesis

2-Methyl-1,3-dioxolane-2-ethanol (CAS: 5754-32-5) is a heterocyclic compound featuring two key functional groups: a primary alcohol and a protected ketone (as a cyclic ketal).^[1] This unique architecture makes it an invaluable intermediate, particularly as a stable and manageable equivalent of the highly reactive methyl vinyl ketone (MVK).^[2] Its structure allows for selective modification at the alcohol terminus while the latent carbonyl group remains inert, a critical strategy for preventing undesired side reactions in complex multi-step syntheses.^{[1][3]}

Key Physicochemical and Structural Data

A precise understanding of a reagent's physical properties is fundamental to its effective application in experimental design. The key attributes of **2-Methyl-1,3-dioxolane-2-ethanol**

are summarized below.


Property	Value	Source(s)
CAS Number	5754-32-5	[4][5][6][7]
Molecular Formula	C ₆ H ₁₂ O ₃	[4][5][8]
Molecular Weight	132.16 g/mol	[4][5][8]
Boiling Point	190.8 °C	[4][8]
Physical Form	Liquid	[6]
Purity	Typically ≥95%	[6][7]
SMILES	CC1(OCCO1)CCO	[4][5]
InChI Key	MPEMSDRABAGGLU-UHFFFAOYSA-N	[5][6]
Topological Polar Surface Area	38.7 Å ²	[5][8]
Rotatable Bond Count	2	[5][8]

Synthesis: The Logic of Carbonyl Protection

The most efficient and high-yielding synthesis of **2-Methyl-1,3-dioxolane-2-ethanol** involves the acid-catalyzed ketalization of 4-hydroxy-2-butanone with ethylene glycol.[1][2] This reaction is a cornerstone of carbonyl chemistry, relying on the formation of a five-membered dioxolane ring to mask the ketone's reactivity.[9]

Mechanistic Rationale

The choice of a weak acid catalyst, such as d-tartaric acid, is deliberate.[1] A strong acid could promote undesirable side reactions, including dehydration of the primary alcohol. The reaction proceeds via protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by one of the hydroxyl groups of ethylene glycol. A subsequent intramolecular cyclization, followed by the elimination of a water molecule, yields the stable 1,3-dioxolane ring. The use of a solvent like ethyl acetate allows for the azeotropic removal of water, driving the equilibrium towards product formation.[2]

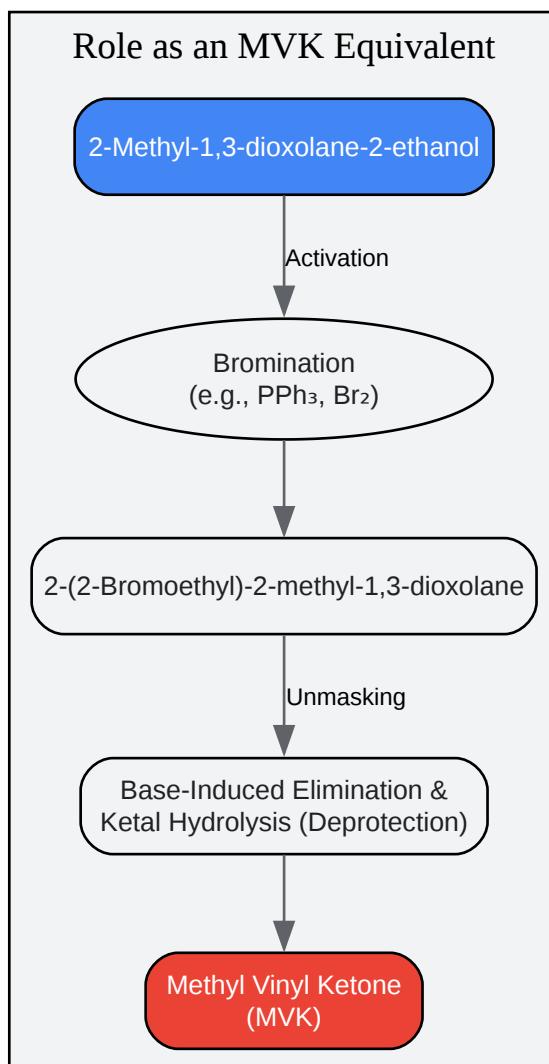
[Click to download full resolution via product page](#)

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via Ketalization

This protocol is adapted from established high-yield procedures.[\[1\]](#)[\[2\]](#)

- Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-hydroxy-2-butanone (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of d-tartaric acid (0.05 eq), and ethyl acetate as the solvent.
- Reaction Execution: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected (typically 4-6 hours).
- Quenching and Workup: Allow the reaction mixture to cool to room temperature. Quench by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
- Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.


- Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude oil by vacuum distillation to yield **2-Methyl-1,3-dioxolane-2-ethanol** as a clear liquid. An isolated yield of approximately 90% can be expected.[1][2]

Core Application: A Strategic Methyl Vinyl Ketone (MVK) Equivalent

Methyl vinyl ketone is a powerful Michael acceptor, but its high reactivity and propensity to polymerize can complicate its use. **2-Methyl-1,3-dioxolane-2-ethanol** serves as a stable precursor, or "equivalent," which can be unmasked to generate the reactive MVK species *in situ* or used in a modified form.

The typical strategy involves two steps:

- Activation of the Alcohol: The primary alcohol is converted into a good leaving group. A common method is bromination using reagents like dibromotriphenylphosphorane to form 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane.[2]
- Elimination: Treatment of the bromo-ketal with a base induces an E2 elimination, which, upon subsequent hydrolysis of the ketal, would yield the α,β -unsaturated ketone structure characteristic of MVK. This stepwise approach provides precise control over the introduction of this key structural motif.

[Click to download full resolution via product page](#)

Caption: Conversion pathway from the stable precursor to the reactive MVK.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. While a comprehensive, peer-reviewed spectrum for this specific molecule is not readily available in all databases, its structure allows for predictable spectroscopic signatures.

Generalized Analytical Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified liquid in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.[10]
- ^1H NMR: Key expected signals include a singlet for the C2-methyl group, multiplets for the dioxolane ring protons (often appearing as a symmetric AA'BB' system), and triplets for the two methylene groups of the ethanol side chain, along with a broad singlet for the hydroxyl proton.[11]
- ^{13}C NMR: Expect distinct signals for the quaternary ketal carbon, the methyl carbon, the two dioxolane carbons, and the two carbons of the ethanol side chain.

- Infrared (IR) Spectroscopy:
 - Sample Preparation: Acquire a neat spectrum by placing a drop of the liquid between two NaCl or KBr salt plates.[10]
 - Data Acquisition: Record the spectrum from 4000-400 cm^{-1} . Key expected absorbances include a broad O-H stretch ($\sim 3400 \text{ cm}^{-1}$), C-H stretching ($\sim 2900-3000 \text{ cm}^{-1}$), and strong C-O stretching bands characteristic of the ketal and alcohol groups ($\sim 1000-1200 \text{ cm}^{-1}$).

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with any chemical reagent. **2-Methyl-1,3-dioxolane-2-ethanol** requires careful handling due to its potential hazards.

GHS Hazard and Precautionary Information

- Pictogram: GHS07 (Exclamation mark)[6]
- Signal Word: Warning[6]
- Hazard Statements:
 - H302: Harmful if swallowed.[6][12]
 - H315: Causes skin irritation.[6][12]
 - H319: Causes serious eye irritation.[6][12]

- Precautionary Statements (selected):
 - P261: Avoid breathing mist/vapors/spray.[6][13]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Recommended Storage and Handling

- Storage: For long-term stability, the compound should be stored in a freezer under -20°C.[6][12] It must be kept under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[6][12]
- Handling: Use this chemical in a well-ventilated area or a chemical fume hood.[14][15] Ensure standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is worn at all times.[13][14]

Conclusion

2-Methyl-1,3-dioxolane-2-ethanol stands out as a highly versatile and strategic building block in organic chemistry. Its value lies not just in its structure, but in the synthetic control it affords. By providing a stable, manageable precursor to the otherwise volatile methyl vinyl ketone moiety, it enables chemists to perform complex transformations with greater precision and yield. A thorough understanding of its synthesis, reactivity, and handling requirements, as detailed in this guide, is paramount for leveraging its full potential in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-1,3-dioxolane-2-ethanol | 5754-32-5 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. 2-Methyl-1,3-dioxolane-2-ethanol | 5754-32-5 | FAA75432 [biosynth.com]
- 5. Page loading... [guidechem.com]
- 6. 2-Methyl-1,3-dioxolane-2-ethanol | 5754-32-5 [sigmaaldrich.com]
- 7. 5754-32-5 | 2-Methyl-1,3-dioxolane-2-ethanol - Moldb [moldb.com]
- 8. echemi.com [echemi.com]
- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5754-32-5|2-Methyl-1,3-dioxolane-2-ethanol|BLD Pharm [bldpharm.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [2-Methyl-1,3-dioxolane-2-ethanol CAS number 5754-32-5]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585420#2-methyl-1-3-dioxolane-2-ethanol-cas-number-5754-32-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com